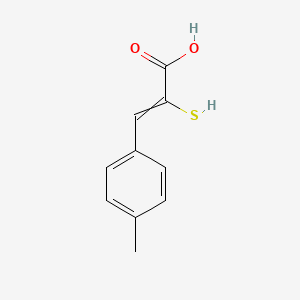![molecular formula C12H17NO4 B14369595 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol CAS No. 90103-61-0](/img/structure/B14369595.png)
1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol is a chemical compound with a complex structure that includes an amino group, a phenoxy group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and dioxolane groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol: A similar compound with a slightly different structure.
3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine: Another compound with a dioxolane ring and an amino group.
Propiedades
Número CAS |
90103-61-0 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17NO4/c13-7-10(14)8-17-11-3-1-2-9(6-11)12-15-4-5-16-12/h1-3,6,10,12,14H,4-5,7-8,13H2 |
Clave InChI |
LATJRLJBXDXIEZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=CC=C2)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


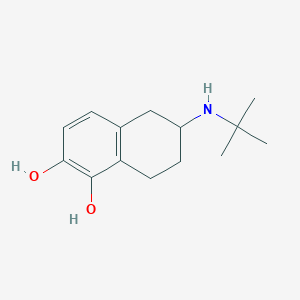
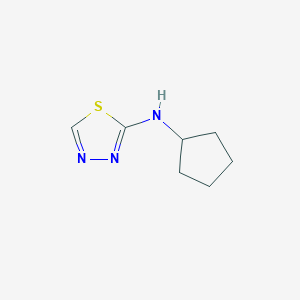
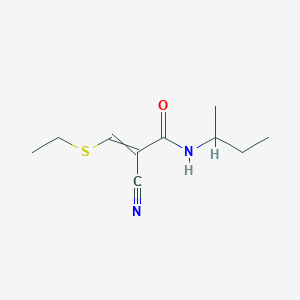
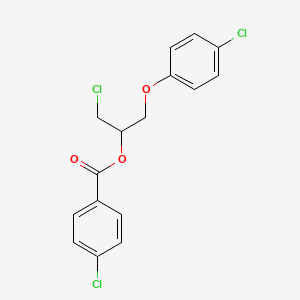
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
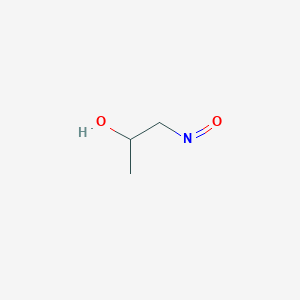
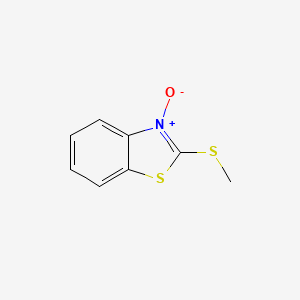
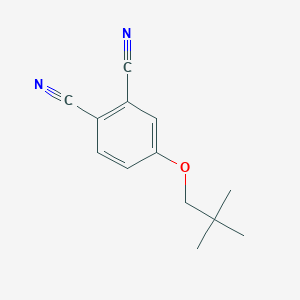
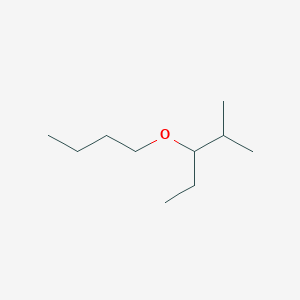
methyl}phosphonic acid](/img/structure/B14369573.png)

